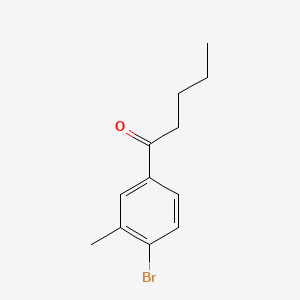

1-(4-Bromo-3-methylphenyl)pentan-1-one

Description

Propriétés

IUPAC Name |

1-(4-bromo-3-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSCDTUYSNVPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716655 | |

| Record name | 1-(4-Bromo-3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-78-0 | |

| Record name | 1-(4-Bromo-3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)pentan-1-one: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromo-3-methylphenyl)pentan-1-one, a key building block in contemporary chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique characteristics of this versatile molecule.

Introduction

This compound, with the CAS number 1311197-78-0, is an aromatic ketone that has gained attention as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a brominated and methylated phenyl ring attached to a pentanoyl group, offers a unique combination of reactive sites, making it a strategic component in multi-step synthetic pathways. Notably, it is classified within a product family of protein degrader building blocks, indicating its potential utility in the development of novel therapeutics.[1] This guide will delve into the core chemical properties, propose a viable synthetic route, predict its spectral characteristics, and discuss its potential applications, drawing upon data from closely related analogues to provide a thorough analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 1311197-78-0 | [1][2] |

| Molecular Formula | C₁₂H₁₅BrO | [1] |

| Molecular Weight | 255.2 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Reaction Mechanisms

Proposed Synthesis Workflow: Friedel-Crafts Acylation

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable inert solvent such as dichloromethane (CH₂Cl₂).

-

Catalyst Addition: To the stirred solvent, carefully add the Lewis acid catalyst, for instance, anhydrous aluminum chloride (AlCl₃).

-

Reactant Addition: A solution of 1-bromo-2-methylbenzene and valeryl chloride in the same inert solvent is then added dropwise from the dropping funnel to the catalyst suspension at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Quenching and Workup: Upon completion, the reaction mixture is cautiously poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is then separated.

-

Extraction and Washing: The aqueous layer is extracted with the solvent (e.g., CH₂Cl₂). The combined organic layers are washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Spectral Analysis

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the pentanoyl chain.

-

Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons on the substituted benzene ring.

-

Aliphatic Region (δ 0.9-3.0 ppm):

-

A triplet around 0.9 ppm for the terminal methyl group (-CH₃) of the pentanoyl chain.

-

A multiplet (sextet) around 1.4 ppm for the methylene group (-CH₂-) adjacent to the terminal methyl group.

-

A multiplet (quintet) around 1.7 ppm for the methylene group (-CH₂-) gamma to the carbonyl group.

-

A triplet around 2.9 ppm for the methylene group (-CH₂-) alpha to the carbonyl group.

-

A singlet around 2.4 ppm for the methyl group (-CH₃) attached to the aromatic ring.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 198-202 ppm.

-

Aromatic Carbons: Several signals in the range of δ 125-145 ppm.

-

Aliphatic Carbons: Signals corresponding to the five carbons of the pentanoyl chain and the methyl group on the ring, typically in the range of δ 13-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands indicating the presence of specific functional groups.

-

C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 254 and 256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: A prominent peak corresponding to the loss of the butyl group (M-57) and a peak for the acylium ion [M-C₄H₉]⁺.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom on the aromatic ring and the carbonyl group.

Nucleophilic Aromatic Substitution

The bromine atom, being a good leaving group, makes the molecule susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at this position, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[3]

Reactions of the Carbonyl Group

The ketone functional group can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination to form amines, and reactions with Grignard reagents to introduce further carbon-carbon bonds.

Applications in Drug Discovery and Materials Science

As a building block, this compound is particularly useful in the synthesis of pharmacologically active compounds and advanced materials.[3] Its utility in the synthesis of protein degraders highlights its importance in the development of new therapeutic modalities.[1] The ability to functionalize the molecule at both the bromine and carbonyl positions provides a high degree of synthetic flexibility.

Safety and Handling

Brominated aromatic compounds should be handled with care. While specific toxicity data for this compound is not available, related compounds are known to have potential health effects.[4][5] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features allow for a wide range of chemical transformations, making it a key building block for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists.

References

- Current time information in Pasuruan, ID. (n.d.).

- This compound, min 98%, 1 gram. (n.d.).

- This compound - Matrix Scientific. (n.d.).

- Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application - ChemicalBook. (2024, May 8).

- (R)-1-(4-Bromo-3-methylphenyl)pentan-1-amine - BLDpharm. (n.d.).

- 4'-Bromo-3'-methylacetophenone, 98% | 37074-40-1 | FB70251 - Biosynth. (n.d.).

- [Toxicity of selected brominated aromatic compounds] - PubMed. (n.d.).

- 1-Bromo-4-methyl-3-penten-2-one - PubChem. (n.d.).

- 37074-40-1|1-(4-Bromo-3-methylphenyl)ethanone|BLD Pharm. (n.d.).

- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. (n.d.).

- What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide? - Quora. (2023, March 12).

- 1-(4-bromo-3-(trifluoromethyl)phenyl)pentan-1-one | Rieke Metals. (n.d.).

- 1-(3-Bromo-4-methylphenyl)ethan-1-one - PubChem. (n.d.).

- 4'-Bromo-3'-methylacetophenone:Synthesis,Applications - ChemicalBook. (2023, March 6).

- Mammalian Toxicity of Organic Compounds of Bromine and Iodine - ResearchGate. (n.d.).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]

- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of 1-(4-Bromo-3-methylphenyl)pentan-1-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-Bromo-3-methylphenyl)pentan-1-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering instead a holistic, field-proven strategy for confirming the molecular structure with a high degree of confidence. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), explaining not just the "what" but the "why" behind each experimental choice and data interpretation. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for a Multi-faceted Approach

This guide will demonstrate how:

-

NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of the molecule.

-

FTIR Spectroscopy confirms the presence of key functional groups.

-

Mass Spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further corroborating the structure.

Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the presented methodologies are both scientifically sound and practically applicable.

Predicted Spectroscopic Data for this compound

While experimental data is always paramount, a thorough understanding of the predicted spectral characteristics of the target molecule is crucial for efficient and accurate data analysis. The following tables summarize the anticipated data for this compound, based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | d | 1H | H-2 | Deshielded by the adjacent carbonyl group and bromine atom. |

| ~7.60 | dd | 1H | H-6 | Influenced by the ortho bromine and meta carbonyl group. |

| ~7.35 | d | 1H | H-5 | Coupled to H-6. |

| ~2.95 | t | 2H | -C(=O)CH₂- | Alpha to the carbonyl group, deshielded. |

| ~2.45 | s | 3H | Ar-CH₃ | Typical range for a methyl group on an aromatic ring. |

| ~1.70 | sextet | 2H | -CH₂CH₂CH₂CH₃ | Beta to the carbonyl group. |

| ~1.40 | sextet | 2H | -CH₂CH₂CH₃ | Gamma to the carbonyl group. |

| ~0.95 | t | 3H | -CH₂CH₃ | Terminal methyl group of the pentanoyl chain. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~200 | C=O | Characteristic for a ketone carbonyl carbon. |

| ~140 | Ar-C | Quaternary carbon attached to the methyl group. |

| ~137 | Ar-C | Quaternary carbon attached to the carbonyl group. |

| ~132 | Ar-CH | Aromatic CH. |

| ~130 | Ar-CH | Aromatic CH. |

| ~128 | Ar-CH | Aromatic CH. |

| ~125 | Ar-C | Quaternary carbon attached to the bromine atom. |

| ~38 | -C(=O)CH₂- | Alpha to the carbonyl group. |

| ~27 | -CH₂CH₂CH₂CH₃ | Beta to the carbonyl group. |

| ~23 | Ar-CH₃ | Aromatic methyl group. |

| ~22 | -CH₂CH₂CH₃ | Gamma to the carbonyl group. |

| ~14 | -CH₂CH₃ | Terminal methyl group. |

Table 3: Predicted Key FTIR and MS Data

| Technique | Feature | Predicted Value/Observation | Rationale |

| FTIR | C=O Stretch | ~1685 cm⁻¹ | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[1][2] |

| C-H (sp²) Stretch | ~3050-3100 cm⁻¹ | Aromatic C-H bonds. | |

| C-H (sp³) Stretch | ~2850-2960 cm⁻¹ | Aliphatic C-H bonds in the pentanoyl chain. | |

| MS (EI) | Molecular Ion (M⁺) | m/z 254 & 256 | Presence of bromine results in two peaks of nearly equal intensity (M⁺ and M+2).[3] |

| Base Peak | m/z 183/185 | Loss of the butyl radical (•C₄H₉) via alpha-cleavage.[4][5] | |

| Key Fragment | m/z 155/157 | Loss of the butyl radical and subsequent loss of CO.[3] |

Experimental Protocols and Data Interpretation

The following sections detail the experimental workflows for acquiring and interpreting the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their neighboring protons. ¹³C NMR reveals the number of different types of carbon atoms.

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire the spectrum at 25 °C.

-

Typical parameters: 32 scans, 4-second acquisition time, 1-second relaxation delay, 30° pulse width.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled spectrum.

-

Typical parameters: 1024 scans, 2-second acquisition time, 2-second relaxation delay, 45° pulse width.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Interpretation:

-

¹H NMR:

-

The aromatic region is expected to show three distinct signals, consistent with a 1,2,4-trisubstituted benzene ring. The splitting patterns (doublet and doublet of doublets) will confirm the substitution pattern.

-

The aliphatic region will display a triplet for the methylene group adjacent to the carbonyl, two overlapping sextets for the central methylene groups, and a triplet for the terminal methyl group of the pentanoyl chain. The integration values will confirm the number of protons in each environment.

-

A singlet at ~2.45 ppm will correspond to the aromatic methyl group.

-

-

¹³C NMR:

-

The spectrum should show 12 distinct carbon signals, corresponding to the 12 carbon atoms in the molecule.

-

The carbonyl carbon will appear at a characteristic downfield shift of ~200 ppm.[6]

-

The aromatic region will show six signals, three for the protonated carbons and three for the quaternary carbons. The carbon attached to the bromine will be identifiable by its chemical shift.

-

The aliphatic region will show four signals corresponding to the carbons of the pentanoyl chain and one for the aromatic methyl group.

-

Caption: NMR Spectroscopy Workflow for Structure Elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

Protocol:

-

Sample Preparation: Place a small amount of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Use a standard FTIR spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Interpretation:

-

A strong, sharp absorption band around 1685 cm⁻¹ is indicative of a conjugated ketone carbonyl (C=O) stretch.[1][7] The conjugation with the benzene ring weakens the C=O bond, causing it to absorb at a lower frequency than a simple aliphatic ketone.

-

The presence of aromatic C-H bonds will be confirmed by weak to medium absorption bands in the 3050-3100 cm⁻¹ region.

-

Strong absorption bands in the 2850-2960 cm⁻¹ region will confirm the presence of the aliphatic C-H bonds of the pentanoyl chain.

Caption: FTIR Spectroscopy Workflow for Functional Group Analysis.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Interpretation:

-

The presence of bromine is readily identified by the isotopic pattern of bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

The molecular ion peak (M⁺) should be observed at m/z 254 and 256.

-

The most likely fragmentation pathway for an aromatic ketone is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain.[3][4][5] This will result in the loss of a butyl radical (•C₄H₉, mass = 57) and the formation of a stable acylium ion at m/z 183 and 185. This is often the base peak in the spectrum.

-

A subsequent loss of a neutral carbon monoxide molecule (CO, mass = 28) from the acylium ion will produce a fragment at m/z 155 and 157, corresponding to the bromomethylphenyl cation.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion: A Synthesized and Validated Structural Assignment

The structural elucidation of this compound is achieved through the synergistic interpretation of data from NMR, FTIR, and MS. The NMR data provides the detailed carbon-hydrogen framework and connectivity, the FTIR spectrum confirms the presence of the key carbonyl functional group in a conjugated system, and the mass spectrum corroborates the molecular weight and provides fragmentation data consistent with the proposed structure. Each piece of evidence supports the others, leading to a high-confidence structural assignment. This multi-faceted, self-validating approach is a cornerstone of modern chemical analysis and is essential for ensuring the quality and integrity of research and development in the chemical sciences.

References

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Scientific Research Publishing. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Retrieved from [Link]

-

ScienceDirect. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIH. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from [Link]

-

RSC Publishing. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Reddit. (2015). [NMR] Can anyone explain to the 13C spectra of ketones conjugated to a phenyl ring?. r/chemhelp. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

NIH. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

YouTube. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methyl-1-phenylpentan-1-one. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-4-methyl-1-phenylpentan-1-one. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Valerophenone(1009-14-9) 13C NMR spectrum [chemicalbook.com]

- 3. 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Bromo-4-methyl-1-phenylpentan-1-one | C12H15BrO | CID 169018284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)pentan-1-one (CAS 1311197-78-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Bromo-3-methylphenyl)pentan-1-one, a key building block in the burgeoning field of targeted protein degradation. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in their synthetic and drug discovery endeavors.

Core Compound Identity and Physicochemical Profile

This compound is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromo and a methyl substituent on the phenyl ring, offers multiple avenues for further chemical modification, making it a versatile precursor for more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1311197-78-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅BrO | [1] |

| Molecular Weight | 255.15 g/mol | [3] |

| Purity | Typically ≥95% - 98% | [1][3] |

| Appearance | Not explicitly stated in available data; likely a liquid or low-melting solid. | |

| Storage | Store at room temperature or 2-8°C, sealed in a dry environment. | [1][4] |

Synthesis and Mechanism: A Focus on Friedel-Crafts Acylation

The most probable and industrially scalable synthetic route to this compound is the Friedel-Crafts acylation of 1-bromo-2-methylbenzene (4-bromo-3-methyltoluene). This classic electrophilic aromatic substitution reaction provides a direct and efficient method for introducing the pentanoyl group to the aromatic ring.

The causality behind this choice of reaction is its reliability and the commercial availability of the starting materials. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Proposed Synthetic Workflow

The following protocol is a generalized procedure based on established Friedel-Crafts acylation methodologies.[5][6] Optimization of reaction time, temperature, and stoichiometry would be necessary for maximizing yield and purity.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Add valeryl chloride (CH₃(CH₂)₃COCl, 1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes.

-

Aromatic Substrate Addition: To this mixture, add 1-bromo-2-methylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Synthesis Pathway

Caption: Proposed synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

While specific spectral data for this compound is not publicly available, we can predict the key features based on its structure. This theoretical analysis is invaluable for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the three protons on the phenyl ring. The substitution pattern will lead to a characteristic splitting pattern.

-

Aliphatic Region (δ 0.9-3.0 ppm):

-

A triplet around δ 2.9 ppm for the two protons of the -CH₂- group adjacent to the carbonyl group.

-

A multiplet around δ 1.7 ppm for the two protons of the next -CH₂- group.

-

A multiplet around δ 1.4 ppm for the two protons of the subsequent -CH₂- group.

-

A triplet around δ 0.9 ppm for the three protons of the terminal methyl group.

-

A singlet around δ 2.4 ppm for the three protons of the methyl group on the aromatic ring.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. We expect to see 12 distinct signals.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Six signals in the range of δ 120-145 ppm.

-

Aliphatic Carbons: Four signals in the upstate region, typically between δ 10-40 ppm.

-

Methyl Carbon (on ring): A signal around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a quick and effective method to confirm the presence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity).

Applications in Research and Drug Development

The primary interest in this compound stems from its utility as a building block for Proteolysis-Targeting Chimeras (PROTACs).[1]

Role as a PROTAC Building Block

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[7][8] A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This compound can be elaborated into a ligand for a target protein of interest. The bromo- and methyl-substituents on the phenyl ring provide handles for further synthetic transformations, such as cross-coupling reactions or functional group interconversions, to build out the final PROTAC molecule.

Caption: Role of the compound as a precursor to a PROTAC component.

Safety and Handling

As a brominated aromatic ketone, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, general safety precautions for this class of compounds should be followed.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Fire Safety: Ketones can be flammable. Keep away from open flames, sparks, and other sources of ignition.[10]

-

Health Hazards: May cause skin and eye irritation. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of targeted protein degradation. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. While detailed experimental data on its physicochemical properties are limited, its predicted spectral characteristics provide a solid basis for its identification and characterization. As research into PROTACs and other novel therapeutic modalities continues to expand, the demand for versatile building blocks like this compound is expected to grow.

References

-

Chembuy. This compound, min 98%, 1 gram. [Link]

-

Howei Pharm. CAS 1311197-78-0 C12H15BrO this compound 95+%. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

YouTube. Determining a Structure with IR and NMR. [Link]

-

Scribd. 13-4 - NMR Exam Style Qs - With Ms. [Link]

-

OpenOChem Learn. HNMR Practice 1. [Link]

-

Li, B., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. Journal of Hematology & Oncology, 13(1), 50. [Link]

-

ResearchGate. (PDF) Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. [Link]

-

The Pipetteporean. Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). [Link]

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]

-

ResearchGate. (PDF) Pioneering protein degradation for agricultural applications. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. CAS 1311197-78-0 C12H15BrO this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 4. 1311197-78-0|this compound|BLD Pharm [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Ketones | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

An In-depth Technical Guide to the Physical Characteristics of 1-(4-Bromo-3-methylphenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-3-methylphenyl)pentan-1-one is an aromatic ketone that holds significant interest within the fields of medicinal chemistry and materials science. Its substituted phenyl ring and pentanone side chain provide a versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and as building blocks for functional materials. A thorough understanding of its physical characteristics is paramount for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and biological activity.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive experimentally derived data in the public domain, this guide leverages high-quality computational predictions to offer valuable insights for researchers. Furthermore, it outlines the standard experimental methodologies for the determination of these key characteristics, providing a framework for in-house validation and characterization.

Core Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO | |

| Molecular Weight | 255.15 g/mol | |

| CAS Number | 1311197-78-0 |

Predicted Physical Properties

Due to a lack of extensive experimental data, the following physical properties have been estimated using widely accepted computational models. These predictions provide a valuable starting point for experimental design and handling of the compound.

| Property | Predicted Value | Notes |

| Boiling Point | ~319.7 °C at 760 mmHg | Prediction based on structural similarity to other aromatic ketones. |

| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |

| Density | Not available | Expected to be denser than water. |

| Solubility | Predicted to be soluble in a range of organic solvents. | |

| Water | Very low solubility predicted. | |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dichloromethane | Soluble |

Experimental Determination of Physical Properties: A Methodological Overview

To supplement the predicted data, the following standard laboratory protocols are recommended for the precise determination of the physical characteristics of this compound.

Workflow for Physical Characterization

Caption: Workflow for the experimental characterization of this compound.

Protocol 1: Melting Point Determination (Thomas-Hoover Apparatus)

The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Thomas-Hoover apparatus.

-

Heating: The sample is heated at a rate of 10-15 °C per minute initially, and then slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. The following are predicted spectral characteristics for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons: Signals are expected in the range of 7.0-8.0 ppm. The substitution pattern on the phenyl ring will lead to a complex splitting pattern.

-

Methylene Protons (adjacent to carbonyl): A triplet is predicted around 2.9-3.1 ppm.

-

Methylene Protons (alkyl chain): Multiplets are expected between 1.3-1.8 ppm.

-

Terminal Methyl Protons (alkyl chain): A triplet is anticipated around 0.9 ppm.

-

Methyl Protons (on phenyl ring): A singlet is expected around 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl Carbon: A signal is predicted in the downfield region, around 198-202 ppm.

-

Aromatic Carbons: Multiple signals are expected between 125-145 ppm. The carbon attached to the bromine atom will show a characteristic shift.

-

Alkyl Carbons: Signals for the pentanoyl chain carbons are anticipated in the range of 13-45 ppm.

-

Methyl Carbon (on phenyl ring): A signal is expected around 20 ppm.

IR (Infrared) Spectroscopy

-

C=O Stretch (Ketone): A strong, sharp absorption band is predicted around 1680-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Signals are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals are anticipated just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal is predicted in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M+): A prominent peak is expected at m/z = 254 and 256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the butyl group (M-57) and the characteristic acylium ion.

Experimental Determination of Spectroscopic Data: A Methodological Overview

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Protocol 2: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling constants in both spectra to confirm the molecular structure.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of this compound, a compound of significant interest to the scientific community. While a comprehensive set of experimentally determined data is not yet available, the high-quality predicted values and detailed experimental protocols presented herein offer a robust framework for researchers. By following the outlined methodologies, scientists can confidently determine the physical and spectral properties of this compound, ensuring its effective and safe use in their research endeavors. This will undoubtedly facilitate the exploration of its potential in drug development and materials science.

References

solubility of 1-(4-Bromo-3-methylphenyl)pentan-1-one in organic solvents

An In-depth Technical Guide to the Solubility of 1-(4-Bromo-3-methylphenyl)pentan-1-one in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, a profound understanding of a compound's physicochemical properties is paramount for its successful application. This compound, a halogenated aromatic ketone, represents a class of molecules with significant potential as intermediates in the synthesis of complex organic structures and as building blocks for novel therapeutic agents. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reactivity, and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C12H15BrO | [1] |

| Molecular Weight | 255.2 g/mol | [1] |

| CAS Number | 1311197-78-0 | [1] |

The structure of this compound features a polar carbonyl group (C=O) and a large, nonpolar aromatic ring with a pentyl chain. The presence of a bromine atom and a methyl group on the phenyl ring further influences its electronic distribution and steric hindrance. The overall polarity of the molecule is moderate, with the nonpolar characteristics likely dominating its solubility profile.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[2][3] This principle states that substances with similar polarities are more likely to be soluble in one another. For ketones like this compound, the key intermolecular forces at play are:

-

Dipole-Dipole Interactions: The polar carbonyl group induces a dipole moment in the molecule, allowing for electrostatic interactions with polar solvent molecules.[4][5]

-

London Dispersion Forces: These are weak, temporary forces that arise from the random movement of electrons. They are the primary forces of attraction between nonpolar molecules and are significant for the large hydrocarbon portions of the target compound.[6]

-

Hydrogen Bonding: While ketones cannot form hydrogen bonds with themselves, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).[6][7]

The solubility of a ketone in an organic solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions.

Predicted Solubility Profile of this compound

In the absence of specific experimental data for this compound, we can predict its solubility based on its structure and the general principles of solubility for ketones.[5][8]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The large nonpolar aromatic ring and pentyl chain will have strong London dispersion forces with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | High to Moderate | The polar carbonyl group will interact favorably with the dipoles of these solvents. The nonpolar portion of the molecule is also readily solvated. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The carbonyl group can accept hydrogen bonds from the solvent. However, the large nonpolar part of the molecule may limit solubility. |

| Highly Polar | Water | Very Low/Insoluble | The large, nonpolar hydrocarbon structure will dominate, making it immiscible with water despite the presence of a polar carbonyl group.[4][8] |

The following diagram illustrates the relationship between solvent properties and the predicted solubility of the target compound.

Caption: Predicted solubility based on intermolecular forces.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Vortex the mixture vigorously for 1-2 minutes to ensure good initial dispersion.[9][10]

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet any remaining undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any fine particulates.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- Solubility test for Organic Compounds. (2024, September 24).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

14.10: Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]

- Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.

-

24.3 Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

-

Properties of aromatic ketones and other solvents. (n.d.). ResearchGate. Retrieved from [Link]

- This compound, min 98%, 1 gram. (n.d.).

-

Table 2 Solubility of different ketones in the buffer medium and... (n.d.). ResearchGate. Retrieved from [Link]

-

A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. (2018, August 6). RSC Publishing. Retrieved from [Link]

-

Physical Properties of Aldehydes and Ketones. (n.d.). BYJU'S. Retrieved from [Link]

-

1-Bromo-4-methyl-3-penten-2-one. (n.d.). PubChem. Retrieved from [Link]

-

an introduction to aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. byjus.com [byjus.com]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

1-(4-Bromo-3-methylphenyl)pentan-1-one molecular weight 255.2

An In-Depth Technical Guide to 1-(4-Bromo-3-methylphenyl)pentan-1-one

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ketone with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. With a molecular weight of 255.2 g/mol , this compound serves as a key intermediate for introducing a substituted phenylpentanone moiety into larger, more complex molecules. This document details its physicochemical properties, outlines a robust and validated synthesis protocol via Friedel-Crafts acylation with mechanistic insights, and describes standard analytical methodologies for its characterization and quality control. Furthermore, it covers essential safety and handling procedures and explores its application context, particularly as an intermediate in the development of novel therapeutics like protein degraders. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical resource for the synthesis and utilization of this compound.

Introduction and Molecular Overview

This compound (CAS No: 1311197-78-0) is a substituted aromatic ketone characterized by a pentanoyl group attached to a 4-bromo-3-methylphenyl ring.[1] The presence of the bromine atom and the ketone functional group makes it a highly valuable intermediate. The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The ketone moiety can be further modified through reactions such as reduction, reductive amination, or alpha-functionalization. Its structural motifs are found in various biologically active molecules, and it is explicitly categorized as a building block for protein degraders, highlighting its relevance in modern medicinal chemistry.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key properties of this compound are summarized in the table below. These data are compiled from supplier specifications and computational predictions.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1311197-78-0 | [1] |

| Molecular Formula | C₁₂H₁₅BrO | [1] |

| Molecular Weight | 255.15 g/mol (255.2 reported by suppliers) | [2][3] |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge |

| Purity | ≥98% (Typical commercial grade) | [1] |

| Storage | Room temperature, in a tightly sealed container | [1] |

| XLogP3 | 3.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous brominated aromatic compounds and flammable liquids can be used to infer its hazard profile. The compound should be handled with care in a well-ventilated fume hood.

Inferred Hazard Profile:

-

Flammability: Likely a flammable liquid and vapor, similar to related compounds.[4][5] Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Use explosion-proof electrical equipment.[4][5]

-

Skin Irritation: Causes skin irritation.[4] Wear protective gloves and clothing.[4]

-

Eye Irritation: May cause serious eye irritation.[6] Wear eye and face protection.

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][6] Avoid release to the environment.[4]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or goggles.

-

Skin and Body Protection: Wear a flame-retardant lab coat.

-

Respiratory Protection: Not required with adequate ventilation. If vapors are generated, use a suitable respirator.

Storage and Disposal:

-

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 2-bromotoluene with a suitable acylating agent.[7] This electrophilic aromatic substitution reaction provides a reliable route to the desired ketone.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through three primary steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acylating agent (valeryl chloride), creating a highly polarized complex. This complex then cleaves to form a resonance-stabilized acylium ion, which is a potent electrophile.[8][9]

-

Electrophilic Attack: The electron-rich aromatic ring of 2-bromotoluene attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is complexed with the product ketone and is regenerated upon aqueous workup.[7]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) as the Lewis acid catalyst is highly moisture-sensitive.

Materials and Reagents:

-

2-Bromotoluene (1.0 eq)

-

Valeryl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM followed by anhydrous aluminum chloride (AlCl₃). Cool the resulting slurry to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add valeryl chloride dropwise to the AlCl₃ slurry via the dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Aromatic Substrate: In a separate flask, dissolve 2-bromotoluene in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction. Causality Note: The addition to ice/acid is highly exothermic and must be done slowly and cautiously.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Causality Note: The acid wash removes any remaining aluminum salts, and the bicarbonate wash neutralizes any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized product, a multi-step analytical workflow is essential. This serves as a self-validating system for the synthetic protocol.

Caption: Post-synthesis analytical validation workflow.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons (likely three distinct signals in the 7-8 ppm region), the methyl group on the ring (a singlet around 2.4 ppm), and the aliphatic protons of the pentanoyl chain, including a triplet for the α-methylene group adjacent to the ketone.

-

¹³C NMR: The spectrum will display 12 distinct carbon signals. A key signal will be the carbonyl carbon (C=O) appearing significantly downfield (around 200 ppm). Signals for the aromatic carbons (120-145 ppm) and the aliphatic carbons of the pentanoyl chain will also be present.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom. The nominal mass would be at m/z 254 and 256.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, corresponding to the C=O stretching vibration of the aromatic ketone.

Applications in Drug Discovery and Synthesis

The true value of this compound lies in its utility as a synthetic intermediate. The bromine atom is the key to its versatility, acting as a linchpin for building molecular complexity.

Key Synthetic Transformations:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new C-C bonds, replacing the bromine with an aryl or vinyl group.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

These transformations allow chemists to use this compound as a foundational scaffold, systematically building out more elaborate structures. Its designation as a "Protein Degrader Building Block" suggests its use in constructing molecules like PROTACs (Proteolysis-Targeting Chimeras), which often require modular assembly of different fragments.[1]

Caption: Synthetic utility via cross-coupling reactions.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its functional handles. A well-understood synthesis via Friedel-Crafts acylation, coupled with a rigorous analytical validation process, allows for the reliable production of this high-purity building block. Its structural features make it highly adaptable for the construction of complex molecular architectures, particularly within the realm of medicinal chemistry and the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and strategic application in research and development.

References

- Sigma-Aldrich, Safety Data Sheet for a related brominated arom

- StruChem, this compound, min 98%, 1 gram.

- Thermo Fisher Scientific, Safety D

-

Wikipedia , Friedel–Crafts reaction. [Link]

-

PubChem , 1-Bromo-4-methyl-3-penten-2-one - National Center for Biotechnology Information. [Link]

-

Professor Dave Explains , Friedel-Crafts Acylation - YouTube. [Link]

-

The Organic Chemistry Tutor , Friedel-Crafts acylation - YouTube. [Link]

-

PubChem , 4-Bromo-4-methyl-1-phenylpentan-1-one - National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal , Friedel-Crafts Acylation. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Bromo-4-methyl-1-phenylpentan-1-one | C12H15BrO | CID 169018284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-methyl-1-phenylpentan-1-one | C12H15BrO | CID 22934211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

C12H15BrO chemical formula investigation

An In-Depth Technical Guide to the C₁₀H₁₁BrO Chemical Formula Focus: Synthesis, Characterization, and Application of the Key Isomer 2-Bromo-1-(4-methylphenyl)propan-1-one

Abstract

The chemical formula C₁₀H₁₁BrO represents a multitude of structural isomers, each with unique chemical properties and potential applications. Among these, the α-bromoketone class stands out for its significant utility as a reactive intermediate in advanced organic synthesis. This guide provides an in-depth technical exploration centered on a representative and industrially relevant isomer: 2-bromo-1-(4-methylphenyl)propan-1-one , also known as 2-bromo-4'-methylpropiophenone. From the foundational principles of its synthesis via electrophilic bromination to the nuances of its spectroscopic characterization and its role as a precursor in pharmaceutical and materials science, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all technical claims in authoritative literature.

Navigating the Isomeric Landscape of C₁₀H₁₁BrO

A given chemical formula is merely the starting point; the true chemical identity lies in the specific arrangement of its atoms. For C₁₀H₁₁BrO, the degree of unsaturation is calculated as 5. This indicates the presence of rings and/or double bonds, typically pointing towards an aromatic system in a molecule of this size. This opens the door to a vast number of structural possibilities, including:

-

Aromatic Ketones: Where the carbonyl and bromine are arranged in various positions on a substituted propyl chain attached to a benzene ring (e.g., the α-bromoketone focus of this guide).

-

Aromatic Ethers or Alcohols: Containing brominated alkyl side chains.

-

Alicyclic and Polycyclic Structures: Incorporating rings and the specified atoms.

The α-bromoketone, 2-bromo-1-(p-tolyl)propan-1-one, is a particularly valuable isomer due to the reactivity imparted by the bromine atom positioned adjacent to the carbonyl group.[1][2] This unique electronic arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, rendering the molecule a powerful building block for constructing more complex molecular architectures.[3][4][5]

Caption: Logical breakdown of major isomer classes for C₁₀H₁₁BrO.

Strategic Synthesis: Electrophilic α-Bromination

The most common and efficient route to synthesize 2-bromo-1-(4-methylphenyl)propan-1-one is the direct α-bromination of its ketone precursor, 4'-methylpropiophenone.[6] This reaction is typically acid-catalyzed, proceeding through an enol intermediate.

Causality of Experimental Design: The acid catalyst (often HBr generated in situ or added catalytically) protonates the carbonyl oxygen, which significantly increases the acidity of the α-hydrogens.[7] This facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine (Br₂). The choice of a non-reactive solvent like glacial acetic acid or a chlorinated solvent is critical to prevent unwanted side reactions.[1][8][9] Temperature control is paramount to ensure regioselectivity for mono-bromination at the α-position and to avoid potential runaway reactions, as the process is exothermic and autocatalytic.[9]

Experimental Protocol: Synthesis of 2-Bromo-1-(4-methylphenyl)propan-1-one

This protocol is a synthesis of established methods and must be performed by qualified personnel in a properly equipped fume hood with appropriate personal protective equipment.

Materials:

-

4'-Methylpropiophenone (1.0 eq)

-

Elemental Bromine (Br₂) (1.0 - 1.1 eq)

-

Solvent: Glacial Acetic Acid or Dichloromethane

-

Catalyst (optional but recommended): 48% Hydrobromic Acid (catalytic amount) or anhydrous AlCl₃ (if using CH₂Cl₂)[1][9][10]

-

Ice-cold water

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-methylpropiophenone in the chosen solvent (e.g., glacial acetic acid).[1] If using a catalyst, add it at this stage. Cool the flask in an ice-water bath.

-

Bromination: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred ketone solution over 1-1.5 hours, ensuring the internal temperature is maintained between 0-25°C.[1]

-

Reaction Monitoring (Self-Validation): The disappearance of the bromine's reddish-brown color is a primary indicator of its consumption. For more precise tracking, monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The reaction is typically complete within 1-2 hours after the final addition of bromine.[1]

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water. This will precipitate the crude product and quench any unreacted bromine.[1][11]

-

Workup & Extraction: If the product precipitates as a solid, it can be collected by vacuum filtration. If it remains oily, extract the aqueous mixture multiple times with dichloromethane. Combine the organic layers.

-

Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The result is the crude 2-bromo-1-(4-methylphenyl)propan-1-one, often as a yellow oil or low-melting solid.[11]

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.

Caption: Synthetic pathways originating from the versatile α-bromoketone intermediate.

References

- Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry.Google Cloud.

- Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone.Safrole.

- 2-Bromo-4'-methylpropiophenone | High Purity | For RUO.Benchchem.

- Synthesis of 2-Bromo-4'-methylpropiophenone.PrepChem.com.

- Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes.

- Bromination of para substituted propiophenones.

- 2-Bromo-1-o-tolyl-propan-1-one.Smolecule. (2023-08-15).

- Method for selective bromination of phenyl alkyl ketone derivatives or...

- Spectral Properties of Medium- and Large-ring Carbocyclic Compounds: α-Bromoketones, Enol Acetates and Unsaturated Ketones.Journal of the American Chemical Society.

- The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis.ChemicalBook. (2019-12-12).

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

- Process for the production of ª ‡ -bromopropiophenone.

- propiophenone and stuff.Sciencemadness Discussion Board. (2007-01-31).

- Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applic

- Synthetic Access to Aromatic α-Haloketones.

- 2-Bromo-1-(4-methylphenyl)-1-propanone.Sigma-Aldrich.

- 2-Bromo-1-[4-(Methyl-sulphonyloxy phenyl)-1-Propanone.Angle Bio Pharma.

- 2-BROMO-1-PHENYLPROPANE 2114-39-8 wiki.Guidechem.

- α-bromoketone Definition.Fiveable.

- α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity.PubMed.

- 2-Bromo-1-(p-tolyl)propan-1-one | 1451-82-7.Sigma-Aldrich.

- 2-Bromo-1-(4-methylphenyl)propan-1-one.PubChem.

- 1-(4-BROMO-PHENYL)-2-CHLORO-PROPAN-1-ONE synthesis.chemicalbook.

- 2-Bromo-1,4-methylphenyl propan-1-one: Key Properties & Suppliers.Accio. (2025-09-05).

- α-Bromoketone synthesis by bromin

- 2-Bromo-1-(p-tolyl)propan-1-one.Manchester Organics.

- 2-Bromo-1-(m-tolyl)propan-1-one.CymitQuimica.

- Innovating with Fine Chemicals: The Versatility of 2-Bromo-1-phenylpropane.Unknown Source.

- Synthesis of α-Bromoketones.Journal of the American Chemical Society.

- 2-Bromo-1-o-tolyl-propan-1-one | C10H11BrO | CID 23502710.PubChem.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.PubMed. (2016-06-22).

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.

- [Chemistry] There are three structural isomers with the chemical formula C5H12. Draw the structura.YouTube. (2025-04-14). jLuvNfbkH-UODg=)

Sources

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. safrole.com [safrole.com]

- 7. Buy 2-Bromo-1-o-tolyl-propan-1-one | 1451-84-9 [smolecule.com]

- 8. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. prepchem.com [prepchem.com]

- 11. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]

The Expanding Frontier of Brominated Phenyl Ketones: A Technical Guide to Research Applications

Abstract